molecular formula C8H7NO3S B13961304 (2-cyanophenyl)methanesulfonic Acid

(2-cyanophenyl)methanesulfonic Acid

Cat. No.: B13961304
M. Wt: 197.21 g/mol
InChI Key: OYMQCBRJXXPHNZ-UHFFFAOYSA-N
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Description

(2-cyanophenyl)methanesulfonic acid is an organic compound with the molecular formula C8H7NO3S It is a derivative of methanesulfonic acid, where a cyanophenyl group is attached to the methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyanophenyl)methanesulfonic acid typically involves the sulfonation of 2-cyanophenylmethane. This can be achieved through the reaction of 2-cyanophenylmethane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-cyanophenyl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The cyanophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2-cyanophenyl)methanesulfonic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-cyanophenyl)methanesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the cyanophenyl group can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: The simplest member of the alkanesulfonic acids family, used in various industrial applications.

    Benzenesulfonic Acid: Another sulfonic acid derivative with a benzene ring, used in detergents and dyes.

    Toluene-4-sulfonic Acid: A sulfonic acid derivative of toluene, used as a catalyst and in organic synthesis.

Uniqueness

(2-cyanophenyl)methanesulfonic acid is unique due to the presence of both the cyanophenyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2-cyanophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMQCBRJXXPHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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